(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the reaction of 2-cyano-4-(1H-pyrrol-1-yl)phenyl halides with boronic acid derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, making the process efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The scalability of the reaction is facilitated by the stability of the boronic acid derivatives and the robustness of the palladium-catalyzed coupling reactions .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include phenols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of (2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. The cyano and pyrrole groups provide additional sites for interaction, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyano and pyrrole groups, making it less versatile in certain reactions.
4-(1H-Pyrrol-1-yl)phenylboronic acid: Similar but without the cyano group, affecting its reactivity.
2-Cyano-4-phenylboronic acid: Lacks the pyrrole group, which can influence its binding properties
Uniqueness
(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both cyano and pyrrole groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
Properties
Molecular Formula |
C11H9BN2O2 |
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Molecular Weight |
212.01 g/mol |
IUPAC Name |
(2-cyano-4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H9BN2O2/c13-8-9-7-10(14-5-1-2-6-14)3-4-11(9)12(15)16/h1-7,15-16H |
InChI Key |
BNVZGWOQOUKEAX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CC=C2)C#N)(O)O |
Origin of Product |
United States |
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